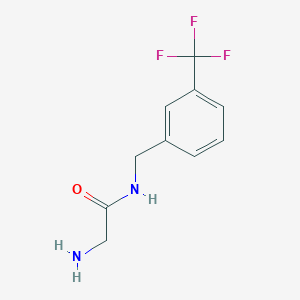

2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide

Description

2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide is a substituted acetamide derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the meta position. The compound features a primary amine (-NH₂) group attached to the acetamide backbone, making it structurally versatile for modifications in drug discovery and materials science.

Properties

IUPAC Name |

2-amino-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-1-2-7(4-8)6-15-9(16)5-14/h1-4H,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFKYKSULVGBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640881 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864273-41-6 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The carbamate protection/deprotection strategy, detailed in patents, involves a two-step sequence: (1) coupling a benzyl carbamate-protected intermediate with a trifluoroethylamine derivative, followed by (2) catalytic hydrogenolysis to remove the protecting group. This method prioritizes regioselectivity and minimizes side reactions.

Synthetic Procedure

Step A: Coupling Reaction

The starting material, benzyl carbamate (Formula 2), reacts with 2,2,2-trifluoroethylamine (Formula 3) in the presence of a coupling reagent such as HATU or EDCl. The reaction occurs in a polar aprotic solvent (e.g., ethyl acetate) at 20–35°C for 12–24 hours. Base additives like triethylamine or diisopropylethylamine neutralize HCl byproducts.

Step B: Hydrogenolysis

The intermediate (Formula 4) undergoes hydrogenation using a palladium-on-carbon catalyst under 1–3 atm H₂ pressure. This step cleaves the benzyl carbamate group, yielding the free amine (Formula 1). Post-reaction filtration and solvent evaporation afford the crude product, which is purified via recrystallization or column chromatography.

Key Advantages and Limitations

- Yield : 65–78% after purification.

- Purity : >98% (HPLC).

- Drawbacks : Requires handling of hydrogen gas and sensitive catalysts.

Nucleophilic Substitution Approach

Reaction Overview

This method, adapted from PMC studies, employs 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide as the electrophilic component. The benzylamine nucleophile displaces the chloride ion in a biphasic solvent system, forming the target acetamide.

Synthetic Procedure

Alkylation Reaction

A mixture of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide (1.0 equiv), 3-trifluoromethyl-benzylamine (1.2 equiv), and potassium carbonate (2.0 equiv) in dry acetone is heated at 60°C for 8–12 hours. Potassium iodide (0.1 equiv) accelerates the reaction via the Finkelstein mechanism. Post-reaction extraction with ethyl acetate and brine, followed by drying (Na₂SO₄), yields the crude product.

Purification

Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the pure compound.

Key Advantages and Limitations

- Yield : 44–68%.

- Scalability : Suitable for gram-scale synthesis.

- Drawbacks : Moderate yields due to competing elimination reactions.

Coupling Reagent-Mediated Synthesis

Reaction Overview

HATU- or EDCl-mediated coupling, as reported in GPCR inhibitor studies, directly conjugates 2-aminoacetic acid with 3-trifluoromethyl-benzylamine. This one-pot method avoids protection/deprotection steps.

Synthetic Procedure

Activation and Coupling

2-Aminoacetic acid (1.0 equiv) is activated with HATU (1.5 equiv) and DIPEA (2.0 equiv) in DMF at 0°C. 3-Trifluoromethyl-benzylamine (1.1 equiv) is added dropwise, and the mixture stirs at room temperature for 6 hours. Quenching with water precipitates the product, which is filtered and washed with cold ethanol.

Key Advantages and Limitations

Acid-Catalyzed Condensation

Reaction Overview

This method, inferred from thiourea inhibitor syntheses, involves condensing 2-aminoacetamide with 3-trifluoromethyl-benzaldehyde under acidic conditions. The imine intermediate is reduced in situ to the secondary amine.

Synthetic Procedure

Condensation and Reduction

A solution of 3-trifluoromethyl-benzaldehyde (1.0 equiv) and 2-aminoacetamide (1.2 equiv) in methanol reacts with acetic acid (0.5 equiv) at 50°C for 4 hours. Sodium cyanoborohydride (1.5 equiv) is added, and stirring continues for 12 hours. The mixture is neutralized with NaHCO₃, extracted with DCM, and purified via flash chromatography.

Key Advantages and Limitations

- Yield : 50–60%.

- Flexibility : Adaptable to diverse benzaldehyde derivatives.

- Drawbacks : Requires toxic cyanoborohydride reagents.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.

Major Products Formed

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential anticonvulsant activity and favorable safety profiles in animal models.

Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide involves:

Molecular Targets: It interacts with specific receptors or enzymes in the body, potentially modulating their activity.

Pathways Involved: The compound may influence neurotransmitter pathways, contributing to its anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related acetamide derivatives, focusing on substituent effects, synthesis, and applications:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Halogens (Cl, Br): The -CF₃ group enhances lipophilicity and metabolic stability compared to halogens like -Cl or -Br. For example, this compound likely exhibits higher membrane permeability than its chlorinated counterpart (e.g., 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide) , which relies on hydrogen bonding for crystal packing.

- Aromatic vs. Heterocyclic Backbones: Thiophene-containing derivatives (e.g., ) display planar conformations (dihedral angle: 7.84°), favoring π-π stacking, while benzyl-substituted compounds may prioritize hydrophobic interactions.

Biological Activity

2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications, including anti-inflammatory and anticonvulsant properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 233.22 g/mol

The presence of the trifluoromethyl group () significantly affects the compound's physicochemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can interact with neurotransmitter systems, potentially influencing pathways related to inflammation and pain modulation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing various physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Related compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory mediators.

- Anticonvulsant Activity : Studies have indicated that derivatives of this compound can provide protection against seizures in animal models, particularly in maximal electroshock (MES) tests.

- Neuroprotective Properties : The compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various derivatives, compounds similar to this compound demonstrated significant activity in MES seizure models. The results indicated that the presence of the trifluoromethyl group was crucial for enhancing anticonvulsant efficacy.

| Compound | Dose (mg/kg) | MES Protection | Notes |

|---|---|---|---|

| Compound A | 100 | Yes | Effective at 0.5 h |

| Compound B | 300 | Yes | Effective at both time points |

| Compound C | 100 | No | Inactive |

Anti-inflammatory Studies

Research has shown that related compounds can modulate inflammatory pathways effectively. For instance, studies focused on the inhibition of pro-inflammatory cytokines demonstrated that certain derivatives could significantly reduce levels of TNF-α and IL-6 in vitro.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 120 | 30 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide, and how can researchers adapt existing methodologies?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or N-protected amino acids. For example:

- Step 1 : React substituted phenols (e.g., 3-trifluoromethyl-benzylamine) with activated acetylating agents like ((4-methylbenzenesulfonyl)amino)acetyl chloride to form intermediates .

- Step 2 : Deprotection of amino groups using acidic or basic conditions.

- Adaptation : Adjust starting materials (e.g., using N-phthaloylglycine derivatives) and optimize reaction solvents (e.g., dichloromethane or DMF) based on steric and electronic effects of the trifluoromethyl group .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the acetamide backbone and trifluoromethyl substitution. -NMR can validate the CF group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy.

- HPLC/LC-MS : Assess purity (>95%) and monitor reaction progress. Reverse-phase columns with acetonitrile/water gradients are effective .

Q. How can researchers ensure compound stability during storage and experimental use?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the acetamide group.

- Stability Testing : Perform accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and humidity (40–80% RH) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, focusing on the trifluoromethyl group’s electron-withdrawing effects .

- Machine Learning : Train models on existing acetamide synthesis data to predict optimal solvents, catalysts (e.g., DMAP), and reaction times .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

- Cross-Validation : Compare NMR data with literature or in silico predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Impurity Profiling : Use preparative HPLC to isolate byproducts and identify structural deviations via 2D NMR (COSY, HSQC) .

Q. How to design experiments for studying the compound’s bioactivity while accounting for its physicochemical limitations?

- Methodological Answer :

- Solubility Optimization : Test co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles for in vitro assays.

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

Q. What methods validate the compound’s role in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry. Include negative controls (e.g., scrambled peptides) .

Data Analysis and Interpretation

Q. How to statistically analyze discrepancies in biological activity data across different assays?

- Methodological Answer :

- Meta-Analysis : Apply hierarchical clustering or principal component analysis (PCA) to identify assay-specific outliers.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and compare confidence intervals .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Batch Consistency : Include NMR and LC-MS data for each batch in supplementary materials.

- Positive/Negative Controls : Use known inhibitors or vehicle-only groups in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.